REACTION_CXSMILES
|
CC(=C(C)C)C.[CH2:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[C:16]#[N:17])[CH2:9][CH2:8]1.[OH-].[Na+].OO.C([O:25]C(C)C)(C)C>O1CCCC1.O>[OH:25][CH:8]1[CH2:7][C:15]2[C:14]([C:16]#[N:17])=[CH:13][CH:12]=[CH:11][C:10]=2[CH2:9]1 |f:2.3|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC=CC(=C12)C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to rise to +14° C. over 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to rise to +15° C
|
Type
|
WAIT
|
Details
|
the mixture is left under agitation for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with isopropyl ether
|
Type
|
WASH
|
Details
|
The reunited organic phases are washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica in a hexane-ethyl acetate mixture (6-4)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC=2C=CC=C(C2C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |